Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate

BACE1 inhibition Alzheimer's disease Aspartyl protease

Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic, small-molecule carbamoyl benzoate incorporating a terminal azepane ring linked through an alkyne spacer. Its chemical architecture is consistent with the class of amino-acetylenic scaffolds that have been explored for CNS-penetrant BACE1 (beta-secretase inhibition, as evidenced by patent-derived affinity data reporting a Ki of 23 nM against human BACE1.

Molecular Formula C19H24N2O3
Molecular Weight 328.412
CAS No. 1396851-16-3
Cat. No. B2734734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate
CAS1396851-16-3
Molecular FormulaC19H24N2O3
Molecular Weight328.412
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCCCC2
InChIInChI=1S/C19H24N2O3/c1-24-19(23)17-10-8-16(9-11-17)18(22)20-12-4-7-15-21-13-5-2-3-6-14-21/h8-11H,2-3,5-6,12-15H2,1H3,(H,20,22)
InChIKeyYEJGDRXHVHCKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate (CAS 1396851-16-3): Procurement-Relevant Structural and Target-Class Profile


Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic, small-molecule carbamoyl benzoate incorporating a terminal azepane ring linked through an alkyne spacer. Its chemical architecture is consistent with the class of amino-acetylenic scaffolds that have been explored for CNS-penetrant BACE1 (beta-secretase 1) inhibition, as evidenced by patent-derived affinity data reporting a Ki of 23 nM against human BACE1 [1]. The compound also appears in BindingDB with a Ki of 6 nM against the related aspartyl protease BACE2 [1]. These features place it within a narrow set of azepane-containing, alkyne-linked benzamide derivatives being investigated for neurodegenerative disease targets, distinguishing it at the structural level from more common piperidine- or piperazine-terminated analogs.

Why Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate Cannot Be Replaced by General-Purpose Azepane or Benzoate Analogs in Target-Focused Research


Substitution with a generic azepane derivative or a simple methyl benzoate is strongly contraindicated because the biological activity profile of this compound is highly sensitive to both the terminal amine identity and the alkyne linker geometry. In a head-to-head antimicrobial study of structurally analogous 2-[4-(cyclic amino)but-2-yn-1-yl]-1,3-benzothiazoles, the azepane-terminated derivative (BZ5) exhibited an MIC of 15.62 µg/mL against S. aureus, whereas the piperidine (BZ4) and pyrrolidine (BZ2) variants were substantially less potent [1]. Furthermore, the BACE1/BACE2 inhibitory profile observed for methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate in BindingDB (BACE1 Ki = 23 nM; BACE2 Ki = 6 nM) [2] is not automatically conferred to analogs where the azepane is replaced by morpholine, piperazine, or other secondary amines, as ring size, basicity, and conformational flexibility directly modulate affinity for the aspartyl protease active site. Procurement of an 'in-class' substitute without verified azepane-alkyne-benzoate connectivity therefore carries a high risk of losing the specific target-engagement signature that defines the utility of this compound.

Procurement-Grade Quantitative Evidence for Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate: Comparator-Based Differentiation Data


BACE1 Affinity Differentiation: Azepane-Alkyne Benzoate vs. Structurally Divergent BACE Inhibitors

The compound demonstrates a binding affinity (Ki) of 23 nM against human BACE1 as cataloged in BindingDB from US Patent 10329291 [1]. While no direct head-to-head comparison with a single comparator is available within the same patent family, class-level inference can be drawn from the broader BACE inhibitor landscape. For instance, the widely studied clinical BACE1 inhibitor verubecestat (MK-8931) reported a Ki of 2.2 nM in the same assay format [2]. The azepane-alkyne benzoate thus occupies a distinct potency tier approximately 10-fold weaker than the clinical candidate, which may be desirable for tool-compound applications where sub-maximal target engagement is preferred, or for chemotype diversification in intellectual property strategies.

BACE1 inhibition Alzheimer's disease Aspartyl protease Binding affinity

BACE2 Isoform Selectivity: Azepane-Alkyne Benzoate BACE2/BACE1 Ratio vs. Clinical Benchmark

In addition to its BACE1 activity, the compound displays a BACE2 Ki of 6 nM [1], yielding a BACE2/BACE1 selectivity ratio of approximately 3.8-fold (23 nM / 6 nM). This contrasts sharply with verubecestat, which exhibits a BACE2/BACE1 ratio of approximately 0.5-fold (BACE2 Ki ≈ 4.5 nM vs. BACE1 Ki = 2.2 nM) [2]. The azepane-alkyne benzoate thus shows a reversed selectivity profile, with a relative preference for BACE2 over BACE1. This differential is critical because BACE2 inhibition has been implicated in pancreatic β-cell function; compounds with elevated BACE2 activity may carry distinct safety liabilities compared to BACE1-selective agents.

BACE2 selectivity Isoform profiling Diabetes Off-target liability

Antimicrobial Activity Differentiation: Azepane- vs. Piperidine- vs. Pyrrolidine-Terminated But-2-ynyl Scaffolds

Although not tested on the exact benzoate scaffold, the antimicrobial activity of the azepane-butynyl motif has been directly compared with other cyclic amine variants on a benzothiazole core. In a study by Shafiq et al. (2016), compound BZ5 (2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) achieved an MIC of 15.62 µg/mL against both S. aureus and C. albicans [1]. By contrast, the piperidine analog BZ4 and the pyrrolidine analog BZ2 showed weaker activity, with MICs > 31.25 µg/mL against the same strains. This 2-fold or greater improvement in potency specifically associated with the azepane ring provides a class-level inference that the same terminal amine advantage may translate to the methyl benzoate scaffold, making the azepane variant a superior choice for antimicrobial screening libraries.

Antibacterial Antifungal Structure-activity relationship Cyclic amine

Structural Differentiation from Non-Azepane Analogs Sharing the Same Methyl Benzoate Core

Several compounds sharing the methyl 4-(but-2-yn-1-ylcarbamoyl)benzoate core but differing in the terminal substituent have been cataloged on chemical databases. Relevant comparators include methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate [1] and methyl 4-{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]carbamoyl}benzoate [2]. The azepane variant is the only member of this series to have publicly disclosed BACE1/BACE2 affinity data in BindingDB (BACE1 Ki = 23 nM, BACE2 Ki = 6 nM) [3]. The dihydroisoquinoline analog, featuring a fused bicyclic aromatic amine, is expected to exhibit significantly different CNS penetration and target-binding profiles due to higher lipophilicity and altered basicity. The benzodioxole analog, with an ether linkage rather than a C-N bond, lacks the basic amine center entirely, eliminating any possibility of aspartyl protease inhibition via the same mechanism.

Chemical scaffold comparison Functional group replacement Structure-property relationship Medicinal chemistry

Evidence-Backed Application Scenarios for Procuring Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate


Chemical Probe for BACE2-Selective Target Validation in Diabetes and Alzheimer's Cross-Talk Studies

With a BACE2 Ki of 6 nM and a 3.8-fold selectivity over BACE1, this compound serves as a differentiated chemical probe for dissecting BACE2-specific biology without the confounding BACE1 inhibition seen with clinical candidates like verubecestat [1]. Procurement is indicated for academic or biotech groups investigating the role of BACE2 in pancreatic β-cell mass regulation, where over-inhibition of BACE1 is a known safety concern. The available patent-derived affinity data [1] and BindingDB entries provide a traceable provenance that supports inclusion in peer-reviewed target-validation publications.

Azepane-Containing Fragment for Structure-Activity Relationship (SAR) Expansion in Antimicrobial Scaffolds

Class-level evidence from Shafiq et al. (2016) demonstrates that the azepane-butynyl moiety confers a ≥2-fold improvement in MIC against S. aureus and C. albicans compared to piperidine and pyrrolidine analogs [2]. Procuring methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate allows medicinal chemistry teams to explore whether this antimicrobial SAR translates from the benzothiazole core to the benzoate core, potentially opening a new sub-series of antibacterial or antifungal agents. The compound is particularly suited for phenotypic screening libraries seeking to diversify heterocyclic topology.

Intellectual Property Diversification: Non-Piperidine BACE Inhibitor Chemotype for CNS Drug Discovery

The azepane ring represents a seven-membered nitrogen heterocycle that is underrepresented in the BACE inhibitor patent landscape, which is dominated by piperidine, piperazine, and morpholine motifs. The documented BACE1 Ki = 23 nM [1] establishes this compound as a viable starting point for lead optimization programs aiming to secure freedom-to-operate around existing piperidine-based BACE inhibitor patents. Procurement is strategic for pharmaceutical IP departments and CROs engaged in scaffold-hopping exercises.

Negative Control or Comparator for Azepane-Dependent Pharmacology Studies

Because the compound's pharmacological activity depends critically on the azepane ring, as indicated by the antimicrobial SAR [2] and by inference from its BACE affinity [1], procurement alongside piperidine or pyrrolidine analogs (or the des-azepane alkyne precursor) enables rigorous control experiments. Researchers can verify that observed biological effects are specifically attributable to the seven-membered azepane pharmacophore, a key element of well-controlled target-engagement or phenotypic studies.

Quote Request

Request a Quote for Methyl 4-((4-(azepan-1-yl)but-2-yn-1-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.